
2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C18H18FN3O3S2 and its molecular weight is 407.48. The purity is usually 95%.
BenchChem offers high-quality 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity and Mechanism
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar in structure to 2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, have demonstrated significant antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae. These derivatives were effective in both in vitro and in vivo settings, reducing bacterial leaf blight in rice. They also stimulated an increase in antioxidant enzyme activities in plants, enhancing resistance against the bacterial infection. This research indicates the potential of such compounds in the development of new antibacterial agents for agricultural use (Li Shi et al., 2015).
Anticancer Potential
Derivatives of 1,3,4-oxadiazole, including structures closely related to the specified compound, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating their potential as lead compounds for the development of new anticancer therapies. The synthesis and evaluation of these compounds highlight the versatility of the 1,3,4-oxadiazole core in medicinal chemistry and its potential in creating effective treatments for cancer (A. Rehman et al., 2018).
Enzyme Inhibition and Molecular Docking Studies
The biological activities of 1,3,4-oxadiazole bearing compounds have been further explored through enzyme inhibition and molecular docking studies. Such studies are crucial for understanding the interaction between potential therapeutic agents and their biological targets, aiding in the design of more effective drugs. For example, synthesized compounds have been screened against butyrylcholinesterase (BChE) enzyme, providing insights into their binding affinities and orientations within the active sites of human BChE protein. These findings are significant for the development of drugs targeting neurodegenerative diseases like Alzheimer's (H. Khalid et al., 2016).
Novel Syntheses and Chemical Analysis
The synthesis of novel compounds featuring the 1,3,4-oxadiazole core, akin to the specified chemical, has led to the development of various derivatives with potential biological activities. Advanced spectral analysis techniques, including NMR and mass spectrometry, have been employed to elucidate the structures of these new molecules. This research not only expands the chemical space of 1,3,4-oxadiazole derivatives but also provides valuable compounds for further biological evaluation and potential therapeutic applications (H. Khalid et al., 2016).
Eigenschaften
IUPAC Name |
2-[1-[(3-fluorophenyl)methylsulfonyl]piperidin-3-yl]-5-thiophen-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O3S2/c19-15-6-1-4-13(10-15)12-27(23,24)22-8-2-5-14(11-22)17-20-21-18(25-17)16-7-3-9-26-16/h1,3-4,6-7,9-10,14H,2,5,8,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZBMCNCIGOUBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC(=CC=C2)F)C3=NN=C(O3)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-((3-Fluorobenzyl)sulfonyl)piperidin-3-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-ethyl-6-methylphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2399251.png)

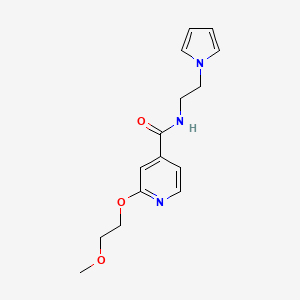
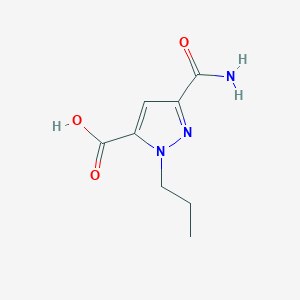



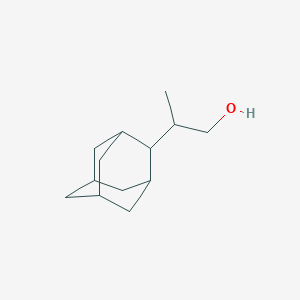
![Ethyl 4-(3-butyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate](/img/structure/B2399268.png)
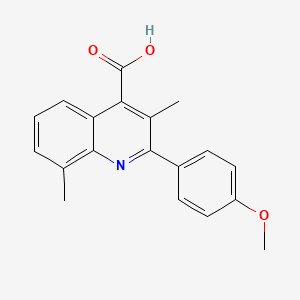
![4,5,6,7-Tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2399270.png)
![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2399271.png)
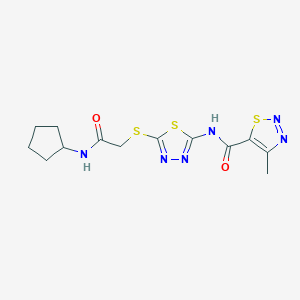
![9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2399274.png)